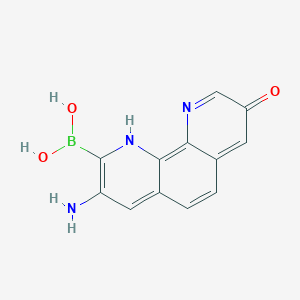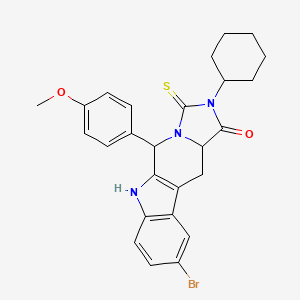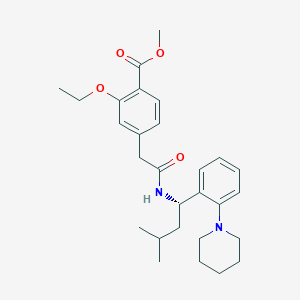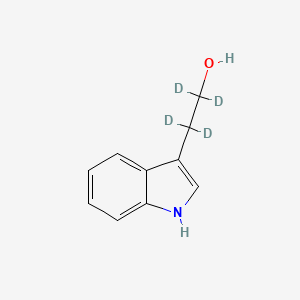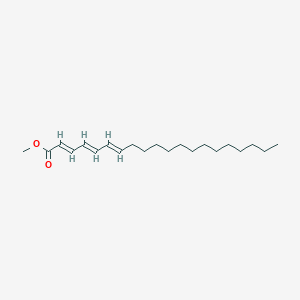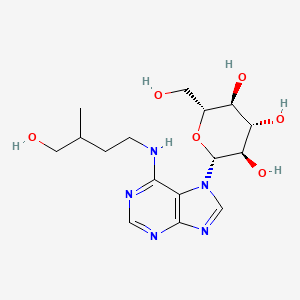
dihydrozeatin-7-N-dihydrozeatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrozeatin-7-N-dihydrozeatin is a compound belonging to the class of cytokinins, which are plant hormones that play a crucial role in promoting cell division and growth in plant roots and shoots. This compound is a derivative of zeatin, a naturally occurring cytokinin, and is characterized by its unique structure that includes a glycosylated form of dihydrozeatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrozeatin-7-N-dihydrozeatin typically involves a multi-step process. One common method includes the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dihydrozeatin-7-N-dihydrozeatin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert zeatin to dihydrozeatin.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Dihydrozeatin-7-N-dihydrozeatin has several scientific research applications:
Chemistry: Used as a model compound to study cytokinin metabolism and biosynthesis.
Biology: Plays a role in plant growth regulation and development studies.
Medicine: Investigated for its potential antioxidant properties and its role in anti-aging therapies.
Industry: Utilized in agricultural biotechnology to enhance crop yield and stress resistance .
Mechanism of Action
The mechanism of action of dihydrozeatin-7-N-dihydrozeatin involves its interaction with cytokinin receptors in plants. These receptors are part of a signaling pathway that regulates cell division, growth, and differentiation. The compound binds to these receptors, triggering a cascade of molecular events that lead to the desired physiological effects .
Comparison with Similar Compounds
Similar Compounds
Zeatin: A naturally occurring cytokinin with similar biological activity.
Dihydrozeatin: A reduced form of zeatin with distinct metabolic properties.
Trans-Zeatin-N-glucosides: Glycosylated forms of zeatin with unique biological activities
Uniqueness
Dihydrozeatin-7-N-dihydrozeatin is unique due to its glycosylated structure, which affects its solubility, stability, and biological activity. This compound’s distinct metabolic fate and interaction with cytokinin receptors set it apart from other cytokinins .
Properties
Molecular Formula |
C16H25N5O6 |
|---|---|
Molecular Weight |
383.40 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-7-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1 |
InChI Key |
WSELIHNWDGFXRQ-UFZVAZPKSA-N |
Isomeric SMILES |
CC(CCNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
Canonical SMILES |
CC(CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


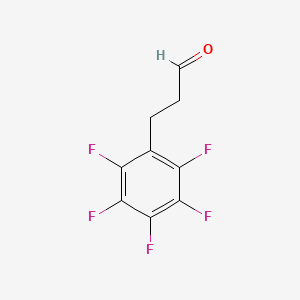
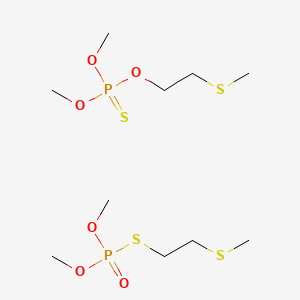
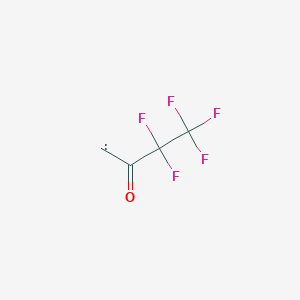
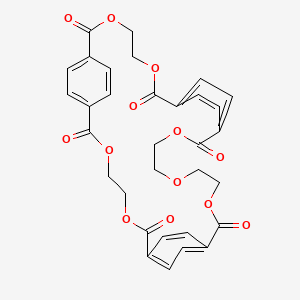
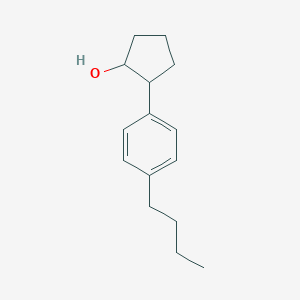
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

